Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-
Description
Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- (hereafter referred to as the target compound) is a bifunctional dicarboxylic acid derivative. Its structure comprises two succinic acid (butanedioic acid) moieties connected via a 1,3-propanediyl linker, which is further substituted with oxygen-linked aromatic rings (oxy-4,1-phenylene groups). This configuration imparts rigidity and aromaticity to the molecule, making it suitable for applications in polymer chemistry, crosslinking agents, or as a precursor in synthesizing advanced materials . The compound’s extended aromatic system and dual carboxylic acid groups enhance its reactivity in condensation reactions, such as polyamide or polyester formation.
Properties
CAS No. |
78546-42-6 |
|---|---|
Molecular Formula |
C23H24O10 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[4-[3-[4-(1,2-dicarboxyethyl)phenoxy]propoxy]phenyl]butanedioic acid |
InChI |
InChI=1S/C23H24O10/c24-20(25)12-18(22(28)29)14-2-6-16(7-3-14)32-10-1-11-33-17-8-4-15(5-9-17)19(23(30)31)13-21(26)27/h2-9,18-19H,1,10-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
YPJWABQCTZDBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)OCCCOC2=CC=C(C=C2)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,3-propanediol with 4-hydroxybenzoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives .
Scientific Research Applications
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. These interactions are often mediated by the aromatic rings and ether linkages, which facilitate binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The target compound’s carboxylic acids offer higher acidity and hydrogen-bonding capacity compared to esterified () or imino-substituted () analogues.
- Linker Geometry : The 1,3-propanediylbis(oxy-phenylene) linker in the target compound introduces meta-substitution, whereas analogues like use para-substituted 1,4-phenylenebis(oxy), affecting molecular symmetry and packing efficiency.
Physicochemical Properties
Implications :
- The target compound’s low water solubility limits its use in aqueous systems but enhances compatibility with organic matrices in polymer synthesis.
- Higher thermal stability (>250°C) compared to and suggests suitability for high-temperature applications.
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